molecular formula C19H13Cl2N3O2S B2816529 (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide CAS No. 463971-03-1

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide

Cat. No.: B2816529
CAS No.: 463971-03-1
M. Wt: 418.29
InChI Key: ILHUYSYAIMACPN-NTUHNPAUSA-N
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Description

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a synthetic small-molecule compound designed for advanced biochemical and pharmacological research. It belongs to a class of 2-cyano-3-acrylamide derivatives that have demonstrated significant potential in early-stage research for their anti-infective and kinase-inhibiting properties. Research Applications and Value: This compound is primarily of interest in the development of host-directed anti-infective therapies. Structurally related molecules have been shown to act as deubiquitinase (DUB) inhibitors, bolstering the host cell's ability to control intracellular pathogens such as viruses (e.g., norovirus) and bacteria (e.g., Listeria monocytogenes ) by modulating the ubiquitin-proteasome system . Furthermore, the 2-cyanoacrylamide moiety is a key feature in modern kinase inhibitor design. It can form reversible covalent bonds with cysteine residues in the active site of kinases, such as Transforming Growth Factor beta-Activated Kinase 1 (TAK1), making it a valuable chemical tool for studying inflammatory and oncogenic signaling pathways . Mechanism of Action: The compound's core structure suggests a potential dual mechanism. First, it may inhibit DUB enzyme activity, leading to altered protein degradation and signaling events that enhance the host's innate immune response to infection . Second, the 2-cyanoacrylamide group can act as a reversible covalent warhead, selectively targeting and inhibiting specific kinases like TAK1, which is a central regulator of the NF-κB and MAPK signaling pathways . This reversibility can offer improved selectivity and reduced off-target effects compared to irreversible inhibitors. Researchers can utilize this compound to probe critical cellular processes, including the immune response to infection, kinase signaling networks, and the role of the ubiquitin system in disease. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c1-11-5-6-14(26-11)7-13(9-22)18(25)24-19-23-10-15(27-19)8-12-3-2-4-16(20)17(12)21/h2-7,10H,8H2,1H3,(H,23,24,25)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHUYSYAIMACPN-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article examines its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C23H16Cl2N4OS
  • Molecular Weight : 467.4 g/mol
  • IUPAC Name : (E)-2-cyano-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dichlorobenzyl Group : This step often utilizes nucleophilic substitution methods.
  • Formation of the Cyano Group and Acrylamide Structure : This final step involves the reaction of intermediates under controlled conditions to yield the target compound.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains and fungi. The presence of the dichlorobenzyl moiety may enhance this activity due to its lipophilicity, allowing better membrane penetration.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or microbial metabolism.
  • Receptor Interaction : Binding to cellular receptors could modulate signaling pathways associated with growth and survival.
  • Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Case Studies

  • Antimicrobial Efficacy : A study indicated that thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis .
    CompoundActivityMechanism
    Thiazole Derivative AStrongMembrane disruption
    Thiazole Derivative BModerateCell wall synthesis inhibition
  • Anticancer Activity : Research on structurally similar acrylamides revealed IC50 values in the micromolar range against various cancer cell lines, suggesting a promising therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with modifications in the thiazole, acrylamide, or aromatic substituents. Key examples include:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name / ID Key Substituents Molecular Formula Biological Activity (IC₅₀/MIC) Key Reference
Target Compound 5-(2,3-dichlorobenzyl)thiazole, 5-methylfuran C₂₁H₁₄Cl₂N₂O₂S* Under investigation (anticancer)
N-(5-(2-chlorobenzyl)-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide 3,4-dichlorophenyl, 2-chlorobenzyl C₁₉H₁₃Cl₃N₂OS Anticancer (cell line-dependent)
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) Coumarin core, methoxy-phenoxyethyl C₂₂H₁₇N₂O₆ Antimicrobial (MIC: 4–6 μM/mL)
N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-cyano-3-(thiophen-2-yl)acrylamide (7d) Thiophene, 3-nitrophenyl C₁₅H₁₀N₄O₃S₂ Cytotoxic (HeLa: ~12 μM)
(E)-3-(5-Bromo-2-furyl)-2-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)acrylamide 5-bromofuran, methoxybenzothiazole C₁₅H₁₀BrN₃O₂S Not reported (structural analog)

*Estimated based on structural analogs.

Impact of Substituents on Bioactivity

  • Thiazole Modifications: The 2,3-dichlorobenzyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to simpler benzyl or chlorobenzyl groups (e.g., 2-chlorobenzyl in ). Chlorine atoms likely engage in halogen bonding with target proteins .
  • Acrylamide Backbone: The 5-methylfuran group provides moderate electron-donating effects, contrasting with thiophene (in 7d ) or coumarin (in 4i ). Furan’s lower aromaticity may reduce π-π stacking but improve solubility. Cyano groups in acrylamides (target compound, 4i, 7d) enhance electrophilicity, facilitating nucleophilic interactions with cysteine residues in kinases .
  • Aromatic Substituents :

    • Dichlorophenyl (in ) and nitrophenyl (in 7d ) groups introduce electron-withdrawing effects, which can increase oxidative stress in cancer cells. The target compound’s dichlorobenzyl group may similarly disrupt redox balance .

Q & A

Basic: How can the synthesis of (E)-2-cyano-N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide be optimized for high yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters:

  • Step 1 : Formation of the thiazole core via condensation of 2,3-dichlorobenzyl derivatives with thiourea or thioamide precursors under reflux conditions (ethanol or DMF as solvents) .
  • Step 2 : Acrylamide coupling using a cyanoacrylate intermediate. Catalysts like piperidine or triethylamine are critical for promoting Knoevenagel condensation at 60–80°C .
  • Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:acetone eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.2–0.3) .
    Key Parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants (1:1.2 for acrylamide coupling) .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from dichlorobenzyl and thiazole), δ 6.2–6.8 ppm (furan protons), and δ 2.3 ppm (methyl group on furan) .
    • ¹³C NMR : Signals at ~160–165 ppm (C=O acrylamide), 110–120 ppm (cyano group), and 15–20 ppm (methyl group) .
  • IR Spectroscopy : Absorbance at ~2200 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (amide C=O), and 1500 cm⁻¹ (C=C furan/thiazole) .
  • Mass Spectrometry : Molecular ion peak at m/z 490–500 (exact mass depends on isotopic Cl patterns) .

Basic: How can researchers conduct initial biological activity screening for this compound?

Answer:

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 1–10 µM) .
    Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced: What experimental strategies can elucidate the mechanism of action of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR, tubulin). Focus on hydrogen bonding with the acrylamide moiety and hydrophobic interactions with the dichlorobenzyl group .
  • Biochemical Assays :
    • Competitive binding studies with fluorescent probes (e.g., ANS for hydrophobic pockets) .
    • Western blotting to assess downstream signaling proteins (e.g., p-ERK for kinase inhibition) .
  • Mutagenesis : Engineer key residues (e.g., Lys721 in EGFR) to validate binding sites .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace 5-methylfuran with thiophene (increased lipophilicity) .
    • Substitute dichlorobenzyl with trichlorophenyl (enhanced halogen bonding) .
  • SAR Table :
Substituent ModificationBioactivity Change (vs. Parent Compound)Reference
Thiophene instead of furan2× higher antimicrobial activity
4-Nitrophenyl in acrylamide50% lower cytotoxicity
Methoxybenzo[d]thiazole coreImproved kinase inhibition (IC₅₀ 0.8 µM)
  • Statistical Analysis : Use PCA or QSAR models to correlate logP, polar surface area, and IC₅₀ values .

Advanced: How should researchers address contradictions in bioactivity data between similar compounds?

Answer:

  • Reproducibility Checks : Verify purity (>95% via HPLC) and stereochemistry (E/Z configuration via NOESY) .
  • Orthogonal Assays : Confirm cytotoxicity results with apoptosis markers (Annexin V/PI staining) .
  • Solubility Adjustments : Use co-solvents (DMSO:PBS) to ensure consistent bioavailability across studies .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

  • Formulation : Nanoemulsions (liposomes or PLGA nanoparticles) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate on the furan ring) for pH-dependent release .
  • logP Optimization : Reduce Cl substituents or add polar groups (e.g., -OH) to lower logP from ~4.5 to ~3.2 .

Advanced: How can enantiomeric purity be ensured during synthesis and characterization?

Answer:

  • Chiral Chromatography : Use Chiralpak AD-H column (hexane:isopropanol eluent) to separate E/Z isomers .
  • Circular Dichroism (CD) : Monitor Cotton effects at 250–300 nm to confirm stereochemical integrity .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acrylamide formation .

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